Oxocrebanine
Overview
Description
Oxocrebanine is an aporphine alkaloid isolated from the tubers of Stephania pierrei, a traditional medicinal plant known for its diverse pharmacological properties . This compound has garnered attention due to its significant anti-inflammatory effects, making it a promising candidate for treating various inflammatory diseases .
Preparation Methods
Oxocrebanine is typically extracted from the tubers of Stephania pierrei. The process involves slicing, air-drying, and milling the tubers, followed by maceration with n-hexane . The filtered solution is then evaporated under reduced pressure at temperatures between 40–45°C to yield the hexane extract . This extract is further purified to isolate this compound.
Chemical Reactions Analysis
Oxocrebanine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxocrebanine has been extensively studied for its anti-inflammatory properties. It has shown efficacy in reducing inflammation in macrophage cell lines and in animal models of acute lung injury . The compound downregulates the expression of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases .
In addition to its anti-inflammatory effects, this compound has been investigated for its potential anti-cancer properties. Studies suggest that it may interfere with microtubule dynamics, thereby inhibiting cancer cell proliferation .
Mechanism of Action
Oxocrebanine exerts its anti-inflammatory effects by downregulating several key signalling pathways, including the nuclear factor kappa B, mitogen-activated protein kinase, and phosphatidylinositol 3-kinase/Akt pathways . It inhibits the expression of pro-inflammatory cytokines and enzymes, such as tumour necrosis factor-alpha, interleukin-1beta, and cyclooxygenase-2 . Molecular docking studies have shown that this compound has a high affinity for toll-like receptor 4/myeloid differentiation primary response 88 signalling targets and the cyclooxygenase-2 protein .
Comparison with Similar Compounds
Oxocrebanine is one of several aporphine alkaloids isolated from Stephania pierrei. Other similar compounds include:
- Stepharine
- Crebanine
- Nuciferine
Compared to these compounds, this compound has shown superior anti-inflammatory activity, likely due to the presence of a carbonyl group at the 7 position and the absence of the 6-N-methyl group . This structural uniqueness enhances its ability to inhibit pro-inflammatory pathways more effectively.
Properties
IUPAC Name |
15,16-dimethoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-13-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-22-11-4-3-10-14-13-9(7-12-19(14)25-8-24-12)5-6-20-16(13)17(21)15(10)18(11)23-2/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMACEXMVLHBJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192097 | |
Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 9,10-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38826-42-5 | |
Record name | Oxocrebanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038826425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinolin-8-one, 9,10-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20192097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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